molecular formula C7H7ClN2O2 B580491 Methyl 2-amino-5-chloroisonicotinate CAS No. 1227002-03-0

Methyl 2-amino-5-chloroisonicotinate

Cat. No.: B580491
CAS No.: 1227002-03-0
M. Wt: 186.595
InChI Key: NPTBHGUGAXCDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Methyl 2-amino-5-chloroisonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and dyes

Safety and Hazards

“Methyl 2-amino-5-chloropyridine-4-carboxylate” is associated with several hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of “Methyl 2-amino-5-chloropyridine-4-carboxylate” are not specified in the search results. Given its use as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds , it’s likely that future research will continue to explore its potential applications in these areas.

Mechanism of Action

Pharmacokinetics

Some physicochemical properties have been reported . The compound has high gastrointestinal absorption and is predicted to be BBB permeant . The compound’s lipophilicity (Log Po/w) is around 1.01 , which may impact its bioavailability. More detailed pharmacokinetic studies are needed to fully understand the compound’s ADME properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-chloroisonicotinate typically involves the chlorination of isonicotinic acid followed by esterification and amination. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-chloroisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-bromoisonicotinate
  • Methyl 2-amino-5-fluoroisonicotinate
  • Methyl 2-amino-5-iodoisonicotinate

Uniqueness

Methyl 2-amino-5-chloroisonicotinate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogens. The chlorine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

methyl 2-amino-5-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTBHGUGAXCDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737191
Record name Methyl 2-amino-5-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227002-03-0
Record name Methyl 2-amino-5-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.